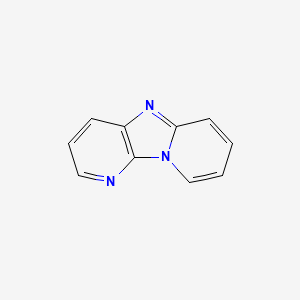
5-(4-Chlorophenyl)-2-methylaniline
概述
描述
5-(4-Chlorophenyl)-2-methylaniline, also known as 4-chloro-2-methylaniline or PCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the aniline family, which is a class of organic compounds that are widely used in the production of dyes, pharmaceuticals, and agrochemicals.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
They uncouple oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Oral absorption in humans is extensive, with only 14% of an orally administered radiolabeled dose excreted unchanged in the feces .
Result of Action
Related compounds, such as pyrazole derivatives, have shown potent antileishmanial and antimalarial activities .
Action Environment
For instance, chlorfenapyr, a related compound, has been noted for its degradation properties, which can lead to pest resistance and environmental toxicity .
实验室实验的优点和局限性
One of the main advantages of using 5-(4-Chlorophenyl)-2-methylaniline in lab experiments is its relatively low cost and availability. This compound can be easily synthesized in the lab and is commercially available from various chemical suppliers. Additionally, this compound has a relatively simple structure, which makes it easy to modify and study. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can cause liver and kidney damage in animal models at high doses. Therefore, caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for the study of 5-(4-Chlorophenyl)-2-methylaniline. One area of research is the development of new drug candidates based on this compound. Studies have shown that this compound has potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Therefore, further studies are needed to optimize the structure and activity of this compound for use as a drug candidate.
Another area of research is the study of the environmental fate and transport of this compound. This compound has been investigated for its use as a marker for the detection of PAHs in soil and water samples. Therefore, further studies are needed to understand the behavior of this compound in the environment and its potential impact on human health and the environment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use as a drug candidate, building block for organic semiconductors and liquid crystals, and marker for the detection of PAHs in soil and water samples. Although the mechanism of action of this compound is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Further studies are needed to optimize the structure and activity of this compound for use as a drug candidate and to understand its environmental fate and transport.
科学研究应用
5-(4-Chlorophenyl)-2-methylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, it has been studied for its use as a building block for the synthesis of organic semiconductors and liquid crystals. In environmental science, it has been investigated for its potential use as a marker for the detection of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples.
属性
IUPAC Name |
5-(4-chlorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDGEYICUKJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

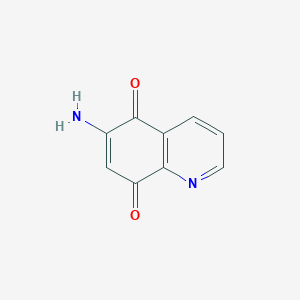
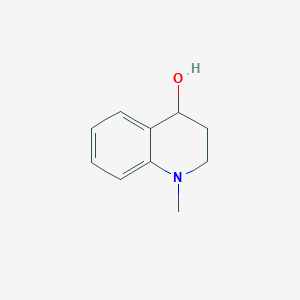



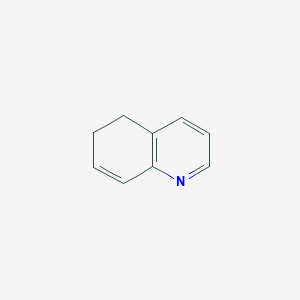

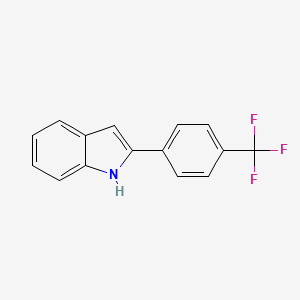
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)
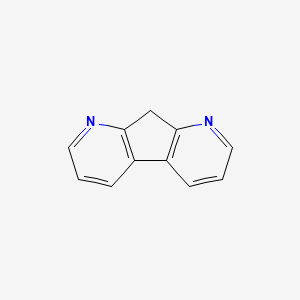
![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
